molecular formula C18H25NO4 B581377 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1255933-99-3

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B581377
CAS No.: 1255933-99-3
M. Wt: 319.401
InChI Key: WWECNXWJOKAFAB-CABCVRRESA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid (CAS 1255933-99-3) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-ethylphenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₅NO₄, with a molar mass of 319.4 g/mol . Key physicochemical properties include a predicted density of 1.156 g/cm³, boiling point of 465°C, and pKa of 4.32, suggesting moderate acidity typical for carboxylic acids . The compound’s stereochemistry (rel configuration) indicates a racemic mixture, which may influence its reactivity and applications in medicinal chemistry or catalysis.

Properties

IUPAC Name

(3R,4S)-4-(3-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-12-7-6-8-13(9-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECNXWJOKAFAB-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-ethylbenzaldehyde.

    Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.

    Aldol Condensation: The protected pyrrolidine is then subjected to an aldol condensation reaction with 3-ethylbenzaldehyde in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 3-ethylphenyl group distinguishes it from analogs with differing substituents. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Predicted pKa Key References
Target Compound (1255933-99-3) 3-ethylphenyl C₁₈H₂₅NO₄ 319.4 4.32
3,5-Difluorophenyl analog (1329835-75-7) 3,5-difluorophenyl C₁₇H₂₀F₂NO₄ 332.3 Not reported
3-Bromophenyl analog (1161787-83-2) 3-bromophenyl C₁₆H₂₀BrNO₄ 370.2 Not reported
2-Fluorophenyl analog (1414580-85-0) 2-fluorophenyl C₁₆H₂₀FNO₄ 309.3 Not reported
3,5-Dimethoxyphenyl analog (623950-04-9) 3,5-dimethoxyphenyl C₁₈H₂₅NO₆ 351.4 Not reported
3,5-Bis(trifluoromethyl)phenyl analog 3,5-(CF₃)₂-phenyl C₁₉H₂₀F₆NO₄ 444.4 Not reported

Key Observations :

  • Electron-donating groups (e.g., 3-ethylphenyl, 3,5-dimethoxyphenyl) increase molecular weight marginally compared to electron-withdrawing groups (e.g., Br, F, CF₃).
  • Halogenated analogs (Br, F) exhibit higher molecular weights due to atomic mass contributions.
  • The 3,5-bis(trifluoromethyl)phenyl derivative has the highest molecular weight (444.4 g/mol), impacting solubility and synthetic handling .

Key Observations :

  • The target compound’s 3-ethylphenyl substituent achieves 68% crude yield with >99% purity , comparable to the 1,3-benzodioxol-5-yl analog .
  • Bulky or polar substituents (e.g., 3,5-dimethoxyphenyl) slightly reduce yields (63%) but retain high purity .
  • The 3-(4-ethoxyphenyl) variant shows significantly lower purity (16%), suggesting challenges in purification or side reactions .

Physicochemical and Functional Group Trends

  • Acidity (pKa) : The target compound’s pKa (4.32) aligns with typical carboxylic acids, but electron-withdrawing groups (e.g., F, Br) may lower pKa further, enhancing solubility in basic media.
  • Boiling Points : Predicted boiling points correlate with molecular weight and polarity. The 3,5-bis(trifluoromethyl)phenyl analog likely has lower solubility due to hydrophobicity .
  • Stereochemistry : Racemic (rel) configurations are common in these analogs, but enantiopure versions (e.g., (3R,4S)-4-(3-methoxyphenyl) in ) may exhibit distinct biological activity .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and various substituents, makes it a subject of interest for biological activity studies. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O6C_{20}H_{28}N_{2}O_{6} with a molecular weight of 392.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthesis and biological interactions.

PropertyValue
Molecular FormulaC20H28N2O6
Molecular Weight392.45 g/mol
CAS Number1311254-40-6
StructureStructure

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially affecting metabolic pathways relevant to disease processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering the physiological effects.
  • Receptor Binding: It could bind to certain receptors, influencing cellular signaling pathways.
  • Protein Conformation Alteration: The structural modifications imparted by the compound can change the conformation of target proteins, impacting their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity: Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication through interference with viral enzymes.
  • Antioxidant Properties: Research has indicated that compounds with similar structures demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Potential in Drug Development: The unique structural characteristics make this compound a valuable scaffold in drug discovery, particularly for developing new therapeutics targeting specific diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameUnique Features
(2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acidDifferent substituents affecting reactivity
(2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acidValine moiety introduces different biological interactions
4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acidLacks tert-butoxycarbonyl group

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